Hexadecane-2,5-dione
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Overview
Description
Hexadecane-2,5-dione is an aliphatic diketone with the molecular formula C16H30O2. It is a colorless liquid that is known for its role as a metabolite in various chemical processes. This compound is significant due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecane-2,5-dione can be synthesized through several methods. One common method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . Another method includes the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid in the presence of alkali and ferrous sulfate . This process prevents the degradation of the diketone product by complexing the hydrocyanic acid byproduct.
Industrial Production Methods: Industrial production of this compound often involves continuous synthesis through direct C–C coupling of acetone in a continuous-flow mode . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Hexadecane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the diketone.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecane-2,5-dione has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexadecane-2,5-dione involves its interaction with lysine residues in proteins. It reacts with the amine functional group of lysine, forming Schiff bases followed by cyclization to give pyrroles . The oxidation of these pyrrole residues causes cross-linking and denaturation of proteins, which perturbs axonal transport and function, leading to nerve cell damage .
Comparison with Similar Compounds
Hexane-2,5-dione: Another aliphatic diketone with similar properties but different applications.
2,5-Dimethylfuran: A glucose-derived heterocycle used in the synthesis of hexadecane-2,5-dione.
Acetylacetone: A related diketone with different reactivity and applications.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diketones. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.
Properties
CAS No. |
55615-10-6 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadecane-2,5-dione |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3 |
InChI Key |
TZUBLNNITMKQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
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